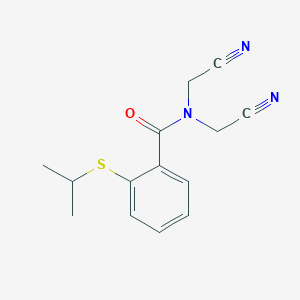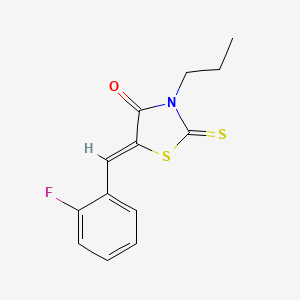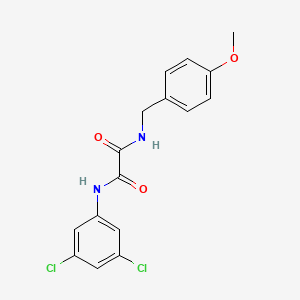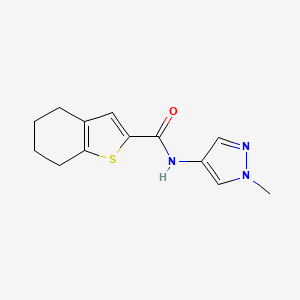
N,N-bis(cyanomethyl)-2-(isopropylthio)benzamide
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of N,N-bis(cyanomethyl)-2-(isopropylthio)benzamide and related compounds often involves direct acylation reactions and cyclization under specific conditions. For instance, N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives were synthesized through direct acylation reactions of 2-amino-2-(naphthalen-1-yl)acetonitrile, showcasing the method's versatility in creating similar structures (Younes et al., 2020).
Molecular Structure Analysis
The molecular structure of similar benzamide compounds has been elucidated using techniques such as X-ray crystallography. This analysis provides valuable insights into the compound's solid-state properties and intermolecular interactions, critical for understanding its chemical behavior and potential applications (Younes et al., 2020).
Chemical Reactions and Properties
Benzamide derivatives participate in various chemical reactions, including colorimetric sensing of anions, indicating their potential in sensor applications. The colorimetric sensing behavior, attributed to deprotonation-enhanced intramolecular charge transfer, highlights the compound's reactivity and interaction with other molecules (Younes et al., 2020).
Wissenschaftliche Forschungsanwendungen
1. Antiarrhythmic Activity
N,N-bis(cyanomethyl)-2-(isopropylthio)benzamide and similar compounds have been investigated for their potential as antiarrhythmic agents. Studies indicate that the antiarrhythmic activity of such compounds is influenced by the nature of the substituents and the basicity of the amine nitrogen. For example, Banitt, Bronn, Coyne, & Schmid (1977) explored the synthesis and antiarrhythmic activity of N-(piperidylalkyl)trifluoroethoxybenzamides.
2. Melanoma Cytotoxicity
Research into benzamide derivatives has included the exploration of their potential for targeted drug delivery in melanoma therapy. The cytotoxicity of these compounds against melanoma cells has been a subject of interest, as indicated by Wolf, Bauder-Wüst, Mohammed, Schönsiegel, Mier, Haberkorn, & Eisenhut (2004) in their work on alkylating benzamides with melanoma cytotoxicity. Link to paper.
3. Catalytic Applications
Compounds structurally related to N,N-bis(cyanomethyl)-2-(isopropylthio)benzamide have been used in catalytic applications, particularly in asymmetric hydrogenation. Imamoto, Tamura, Zhang, Horiuchi, Sugiya, Yoshida, Yanagisawa, & Gridnev (2012) demonstrated the use of rigid P-chiral phosphine ligands for rhodium-catalyzed asymmetric hydrogenation, revealing new insights into the reaction pathways and enantioselection mechanism. Read more here.
4. Organogelator Applications
Research has also explored the use of benzamide derivatives as organogelators. Loiseau, Lescanne, Colin, Fages, Verlhac, & Vincent (2002) investigated a fluoroponytails containing organogelator and its application in gelation of perfluorotributylamine and isopropopanol. Link to study.
5. Polymerization Catalysis
Compounds similar to N,N-bis(cyanomethyl)-2-(isopropylthio)benzamide have been used in the polymerization of various materials. For instance, Volkis, Shmulinson, Averbuj, Lisovskii, Edelmann, & Eisen (1998) reported on the use of bis(benzamidinate) group-4 complexes in the polymerization of propylene under pressure, producing polypropylene with high isotacticities. Further details here.
Eigenschaften
IUPAC Name |
N,N-bis(cyanomethyl)-2-propan-2-ylsulfanylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3OS/c1-11(2)19-13-6-4-3-5-12(13)14(18)17(9-7-15)10-8-16/h3-6,11H,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLAJEGXRCJSSQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=CC=CC=C1C(=O)N(CC#N)CC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-cyclohexyl-2-{[5-(2-furyl)-3-isoxazolyl]methoxy}acetamide](/img/structure/B4620613.png)

![3-ethyl-5-[(9-oxo-9H-fluoren-3-yl)methylene]-2-thioxo-1,3-oxazolidin-4-one](/img/structure/B4620640.png)
![N-[2-(2-fluoro-4-biphenylyl)propanoyl]glycine](/img/structure/B4620651.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-1-(1-methyl-1H-indol-3-yl)ethanone](/img/structure/B4620653.png)
![1-(4-ethoxyphenyl)-5-{4-[(2-fluorobenzyl)oxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4620657.png)
![N-[1-(4-methylbenzyl)-1H-pyrazol-3-yl]-N'-(4-methylphenyl)thiourea](/img/structure/B4620665.png)
![1-(3-methylphenyl)-2-{[1-(2-pyrimidinyl)-1H-pyrrol-2-yl]methyl}-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B4620669.png)

![N-(4-butylphenyl)-N'-[2-(4-methoxyphenyl)ethyl]thiourea](/img/structure/B4620686.png)


![N,N-dibenzyl-N'-[1-(2,6-dichlorobenzyl)-1H-pyrazol-3-yl]thiourea](/img/structure/B4620698.png)
![N-[1-(2,5-dimethoxyphenyl)ethyl]-4-(4-morpholinylmethyl)benzamide](/img/structure/B4620710.png)